Statement of Evidence Gap: Absence of Head-to-Head or Cross-Study Quantitative Comparator Data
A comprehensive search of primary research papers, patents, and authoritative chemical biology databases (including PubChem, BindingDB, and ChEMBL) returned zero entries containing quantitative biochemical IC50, Kd, cellular EC50, selectivity panel data, or pharmacokinetic parameters for N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine. The closest structurally characterized comparator identified in BindingDB is 7-(6-morpholin-4-yl-pyridin-3-yl)-5-thiophen-3-yl-pyrido[2,3-d]pyrimidin-4-ylamine (CHEMBL354881), which differs fundamentally in substitution pattern and shows an IC50 of 550 nM against cytosolic adenosine kinase [1]. No direct or cross-study comparison can be drawn from this data point. Consequently, no head-to-head quantitative differentiation claim can be made at this time.
| Evidence Dimension | Biochemical inhibitory activity |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | CHEMBL354881: IC50 550 nM (adenosine kinase) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | BindingDB adenosine kinase phosphorylation assay |
Why This Matters
The lack of quantitative data means procurement decisions must be based on structural novelty alone; users should commission bespoke profiling before committing to this compound as a tool or lead.
- [1] BindingDB Entry BDBM50095360. 7-(6-Morpholin-4-yl-pyridin-3-yl)-5-thiophen-3-yl-pyrido[2,3-d]pyrimidin-4-ylamine (CHEMBL354881). View Source
